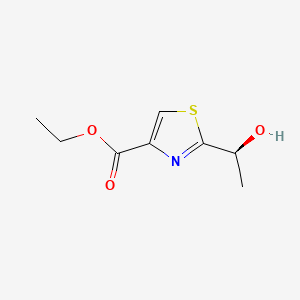
N-cyano-N-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, N-cyano-N-methyl- is a chemical compound with the molecular formula C8H7N3O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-cyano-N-methyl- typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate at room temperature without solvent can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for 3-Pyridinecarboxamide, N-cyano-N-methyl- are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-cyano-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinecarboxamide, N-cyano-N-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-cyano-N-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxamide: Another pyridine derivative with similar chemical properties.
Pyridine-3-carboxamide: Shares structural similarities but differs in functional groups.
Pyridine-4-carboxamide: Another isomer with distinct chemical behavior.
Uniqueness
3-Pyridinecarboxamide, N-cyano-N-methyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its cyano and methyl groups make it a versatile compound for various synthetic and research purposes.
Properties
CAS No. |
116009-24-6 |
|---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.164 |
IUPAC Name |
N-cyano-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H7N3O/c1-11(6-9)8(12)7-3-2-4-10-5-7/h2-5H,1H3 |
InChI Key |
GEEVCLBXJBIXBM-UHFFFAOYSA-N |
SMILES |
CN(C#N)C(=O)C1=CN=CC=C1 |
Synonyms |
3-Pyridinecarboxamide,N-cyano-N-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,5R,6R)-6-[[(2R)-2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B569809.png)
![N-Methyl-N-[(betaR)-beta,3-dihydroxyphenethyl]-3-hydroxysuccinamidic acid](/img/structure/B569811.png)








